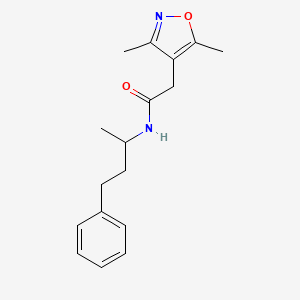

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide

Beschreibung

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a 3,5-dimethyl-substituted oxazole core linked to an acetamide group and a 4-phenylbutan-2-yl side chain.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12(9-10-15-7-5-4-6-8-15)18-17(20)11-16-13(2)19-21-14(16)3/h4-8,12H,9-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFMXPZYGAUYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC(C)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-2-aminobenzene, under acidic or basic conditions.

Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the oxazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Introduction of the Phenylbutyl Chain: The final step involves the alkylation of the oxazole-acetamide intermediate with 4-phenylbutyl bromide or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or phenylbutyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

Oxidation: Oxazole derivatives with oxidized functional groups.

Reduction: Amines or reduced oxazole derivatives.

Substitution: Compounds with substituted acetamide or phenylbutyl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide exhibit significant anticancer properties. Research has shown that derivatives of oxazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with oxazole moieties have been reported to interact with specific cellular pathways involved in cancer progression, making them potential candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that oxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Applications

There is emerging evidence that compounds containing the oxazole ring may offer neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various chemical reactions involving oxazole derivatives and acetamides. The synthetic pathways often focus on optimizing yield and purity while exploring different substituents to enhance biological activity.

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers synthesized several oxazole derivatives, including this compound. They tested these compounds against various cancer cell lines (e.g., breast cancer and lung cancer). The results showed that this compound had a notable inhibitory effect on cell proliferation compared to controls, indicating its potential as an anticancer agent .

Case Study 2: Inflammation Modulation

Another study investigated the anti-inflammatory effects of this compound using animal models of induced inflammation. The findings revealed that administration of the compound significantly reduced markers of inflammation (such as TNF-alpha and IL-6), suggesting its therapeutic potential in managing inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridazin-3(2H)-one Acetamide Derivatives ()

The compounds N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are pyridazinone-based acetamides with demonstrated agonist activity for FPR1/FPR2 receptors. Key differences include:

- Core Heterocycle: The pyridazinone ring (a diazine) introduces distinct electronic and steric properties compared to the oxazole in the target compound. Pyridazinones are more polar due to the additional nitrogen atom, which may reduce lipophilicity .

- Substituent Effects: The meta- vs. para-methoxybenzyl groups on the pyridazinone derivatives influence receptor selectivity. Para-substitution enhances FPR2 specificity, whereas meta-substitution results in mixed FPR1/FPR2 activity.

Benzothiazole Acetamide Derivatives ()

The European patent application lists benzothiazole-based acetamides such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . Structural distinctions include:

Structure-Activity Relationship (SAR) Trends

Pharmacological and Physicochemical Properties

- Lipophilicity: The 4-phenylbutan-2-yl chain in the target compound likely increases logP compared to the bromophenyl group in pyridazinone derivatives, favoring passive diffusion across membranes.

- Receptor Engagement: The oxazole’s dimethyl groups may hinder interactions with polar receptor pockets, contrasting with pyridazinone derivatives where methoxybenzyl groups engage in hydrogen bonding .

- Metabolic Stability : Benzothiazole derivatives with trifluoromethyl groups are expected to resist CYP450-mediated oxidation better than the target compound’s oxazole core .

Research Findings and Implications

- : Pyridazinone acetamides highlight the critical role of substituent positioning in receptor selectivity. Para-methoxybenzyl groups optimize FPR2 binding, suggesting that analogous modifications (e.g., para-substituted phenyl groups) in the target compound could refine its activity .

- : Benzothiazole derivatives demonstrate the utility of fluorine-containing groups in improving drug-like properties. Incorporating similar electronegative substituents into the oxazole core could enhance metabolic stability .

Biologische Aktivität

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 274.36 g/mol. The structure features an oxazole ring, which is known for its role in various bioactive compounds.

1. Pharmacological Evaluations

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar oxazole structures often possess significant antioxidant properties. The presence of the oxazole ring may enhance the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Preliminary evaluations suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's . While specific data on this compound's AChE inhibition is limited, the structural similarities suggest potential efficacy.

- Modulation of Cell Signaling Pathways : The oxazole moiety may interact with various signaling pathways involved in cell proliferation and apoptosis, indicating a possible role in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.